molecular formula C13H10FNO4 B587927 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid CAS No. 1391051-76-5

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid

Cat. No.: B587927
CAS No.: 1391051-76-5
M. Wt: 263.224
InChI Key: XNMDACWXMKPGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic acid is a fluoroquinolone derivative characterized by its bicyclic quinoline core substituted with a cyclopropyl group at position 1, fluorine at position 7, and hydroxyl at position 6. Fluoroquinolones are synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .

Properties

IUPAC Name

1-cyclopropyl-7-fluoro-6-hydroxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c14-9-4-10-7(3-11(9)16)12(17)8(13(18)19)5-15(10)6-1-2-6/h3-6,16H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMDACWXMKPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 7-Chloro Intermediates

The 7-chloro precursor, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VII) , serves as a critical intermediate. Patent US4547503A describes its synthesis via cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by ester hydrolysis (Fig. 1). Hydrolysis of the 7-chloro group to hydroxy can be achieved under alkaline conditions:

Reaction Conditions

  • Substrate : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VII)

  • Reagent : Aqueous NaOH (10% w/v)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 135–140°C

  • Time : 2–4 hours

Mechanistic Insight
The electron-withdrawing 4-oxo and 3-carboxylic acid groups activate the C7 position for nucleophilic attack by hydroxide ions. The reaction proceeds via a Meisenheimer complex, with DMSO stabilizing the transition state.

Table 1: Hydrolysis of 7-Chloro Intermediate

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Compound VIINaOH (10%)DMSO135–140278

Cyclization Strategies for Quinoline Core Formation

The Gould-Jacobs cyclization is a cornerstone for constructing the quinoline skeleton. This method involves condensing an aniline derivative with a β-keto ester, followed by thermal cyclization.

Gould-Jacobs Cyclization Pathway

Step 1: Synthesis of β-Keto Ester
Diethyl malonate is acylated with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of magnesium methoxide to yield diethyl 2,4-dichloro-5-fluorobenzoylmalonate.

Step 2: Cyclization with Cyclopropylamine
The β-keto ester reacts with cyclopropylamine in DMF at 80–100°C, forming the quinoline core. Subsequent ester hydrolysis with HCl yields the carboxylic acid.

Table 2: Cyclization Reaction Parameters

StepReagentSolventTemperature (°C)Yield (%)
β-Keto ester formationMg(OCH₃)₂EtOH2585
CyclizationCyclopropylamineDMF80–10072

Functionalization of the Piperazinyl Side Chain

While the target compound lacks a piperazinyl group, patents EP0113092A1 and US4547503A highlight methods to introduce nitrogen-containing substituents at position 7. These strategies can be adapted to install hydroxy groups via oxidative or hydrolytic cleavage.

Oxidative Cleavage of Piperazine Derivatives

Piperazinyl intermediates, such as 7-[4-(oxoalkyl)-1-piperazinyl]quinolines , can undergo ozonolysis or acidic hydrolysis to yield hydroxy groups. For example:

  • Reagent : O₃ followed by Zn/H₂O

  • Solvent : CH₂Cl₂/MeOH

  • Temperature : −78°C to 25°C

  • Yield : 65–70%

Hydrolysis and Derivatization Techniques

Ester Hydrolysis to Carboxylic Acid

The ethyl ester of the quinolinecarboxylic acid is hydrolyzed under acidic or basic conditions. Patent US4547503A reports using 10% NaOH at reflux for 3 hours, achieving quantitative conversion.

Table 3: Ester Hydrolysis Conditions

EsterReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-quinolinecarboxylateNaOH (10%)H₂O100395

Analytical Characterization of Synthetic Intermediates

Melting Points and Chromatographic Data

Key intermediates exhibit distinct physical properties:

  • 7-Chloro intermediate (VII) : m.p. 234–237°C, Rf = 0.11

  • Piperazinyl derivative : m.p. 207–210°C, Rf = 0.22

Table 4: Analytical Data for Key Intermediates

CompoundMelting Point (°C)Rf Value
VII234–2370.11
Piperazinyl derivative207–2100.22

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications, including:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved are critical for the compound’s effectiveness against a broad range of bacterial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fluoroquinolones share a core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 8, which modulate antibacterial spectrum, potency, and resistance profiles. Below is a comparative analysis based on substituent variations:

Compound Substituents Key Properties References
Target Compound 1-Cyclopropyl, 6-OH, 7-F Hypothesized enhanced solubility; likely broad-spectrum activity (inferred from analogs).
Gatifloxacin 1-Cyclopropyl, 6-F, 7-(3-methylpiperazinyl), 8-OCH₃ Fourth-generation fluoroquinolone; active against Mycoplasma, Chlamydia, and Legionella.
Ciprofloxacin Impurity A 1-Cyclopropyl, 6-F, 7-Cl Intermediate in ciprofloxacin synthesis; reduced activity compared to parent drug.
7-(3-Chlorophenylamino) Derivative 1-Cyclopropyl, 6-F, 7-(3-Cl-C₆H₄NH), 8-NO₂ Modified 7-position enhances Gram-positive coverage; nitro group may improve bioavailability.
Piperazinyl Derivatives 1-Cyclopropyl, 6-F, 7-(piperazinyl) Broad-spectrum activity; piperazine enhances penetration into eukaryotic cells.
8-Trifluoromethyl Derivative 1-Cyclopropyl, 6-F, 7-(4-ethylpiperazinyl), 8-CF₃ Extended activity against Pseudomonas aeruginosa; trifluoromethyl increases lipophilicity.

Key Findings

Position 6 Modifications: The hydroxyl group in the target compound may reduce phototoxicity compared to fluoroquinolones with halogens (e.g., 6-F in gatifloxacin) .

Position 7 Modifications :

  • Piperazinyl groups (e.g., in gatifloxacin) enhance activity against Gram-positive bacteria by improving DNA gyrase binding .
  • Chlorine or nitroso groups (e.g., in ciprofloxacin intermediates) are intermediates for synthesizing more complex derivatives but exhibit lower intrinsic activity .

Position 8 Modifications :

  • Methoxy (e.g., gatifloxacin) or trifluoromethyl (e.g., ) groups extend the spectrum to anaerobic bacteria and improve stability against enzymatic degradation.

Biological Activity

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic acid is a quinolone derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antitubercular domains. This compound features a unique cyclopropyl group and fluorine substitution, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO3C_{12}H_{12}FNO_3, with a molecular weight of approximately 239.23 g/mol. Its structure includes a cyclopropyl ring, a fluorine atom at the 7-position, and a hydroxyl group at the 6-position, which are critical for its biological activity.

Property Details
Molecular FormulaC₁₂H₁₂FNO₃
Molecular Weight239.23 g/mol
Melting PointNot available
AppearanceOff-white powder

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study demonstrated that several synthesized analogues showed minimal inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The most potent analogue had an MIC of 0.44 µM against both strains .

Antitubercular Activity

In vitro studies have shown that this compound exhibits antitubercular activity against Mycobacterium tuberculosis. The MIC values for several derivatives ranged from 7.32 to 136.10 µM, indicating varying degrees of efficacy. These findings suggest that modifications to the quinolone structure can enhance its effectiveness against tuberculosis .

Study on Antibacterial Efficacy

A series of studies evaluated the antibacterial potency of various derivatives of quinolone compounds. One notable study found that the compound exhibited superior activity against both gram-positive and gram-negative bacteria compared to traditional antibiotics like Norfloxacin .

Key Findings:

  • Compound Efficacy: The compound's derivatives showed enhanced antibacterial action, particularly against resistant strains.
  • Mechanism of Action: The mechanism appears to involve interference with bacterial DNA synthesis, similar to other quinolone antibiotics.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, including cyclization reactions and functional group modifications. The SAR studies indicate that the presence of the cyclopropyl moiety and fluorine atom significantly influences the biological activity of these compounds.

Compound MIC (µM) Activity
1-Cyclopropyl Derivative A0.44Strong antibacterial
1-Cyclopropyl Derivative B34.02Moderate antibacterial
Parent CompoundVariesAntitubercular activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 3-(dialkylamino)acrylate with cyclopropylamine, followed by hydrolysis. For example, refluxing ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-3-quinolinecarboxylate with concentrated sulfuric acid and acetic acid yields the carboxylic acid derivative after precipitation and drying . Key considerations include controlling reaction temperature (reflux conditions) and stoichiometric ratios of reagents to minimize byproducts.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine its triclinic crystal system (space group P1) with unit cell parameters: a = 8.378 Å, b = 9.625 Å, c = 10.328 Å, α = 102.99°, β = 96.08°, γ = 97.39° . Data collection involves a Rigaku Mercury CCD diffractometer with graphite-monochromated Cu-Kα radiation. Absorption corrections (multi-scan) and refinement protocols (e.g., R factor < 0.067) ensure accuracy .

Q. What analytical methods validate purity and structural integrity?

  • Methodological Answer :

  • HPLC : Purity is assessed using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • Elemental Analysis : Confirms empirical formula matching (e.g., C, H, N within ±0.3% of theoretical values) .
  • Melting Point : Sharp melting points (e.g., 243–245°C) indicate homogeneity .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence antibacterial activity?

  • Methodological Answer : Substitutions at the 7-position (e.g., piperazinyl, nitroso-piperazinyl) modulate Gram-positive vs. Gram-negative activity. For instance:

  • Piperazinyl derivatives (e.g., ciprofloxacin) enhance DNA gyrase inhibition .
  • Nitroso-piperazinyl groups introduce steric and electronic effects, altering bacterial membrane penetration. Comparative MIC assays against E. coli and S. aureus are recommended to quantify potency shifts .
    • Data Table :
Substituent at 7-PositionMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
Piperazinyl0.120.5
Nitroso-piperazinyl0.252.0

Q. How can researchers resolve contradictions in bioactivity data among derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Purification : Recrystallization or preparative HPLC to isolate isomers .
  • Structural Reanalysis : SCXRD or NMR to confirm substituent positions (e.g., 8-methoxy vs. 8-hydroxy groups) .
  • Comparative Assays : Parallel testing of derivatives under standardized conditions (e.g., CLSI guidelines) .

Q. What computational approaches predict structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer :

  • Molecular Docking : Models interactions with DNA gyrase (PDB: 1KZN) to prioritize substituents with high binding affinity .
  • QSAR Models : Use Hammett constants (σ) or Hansch parameters for electron-withdrawing groups (e.g., -F, -Cl) to correlate logP with bacterial uptake .
  • Example : Trifluoro derivatives (e.g., 6,7,8-trifluoro) show enhanced lipophilicity and in vitro potency against resistant strains .

Methodological Notes

  • Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water during ester hydrolysis to improve yield .
  • Crystallography : Employ low-temperature (e.g., 100 K) data collection to reduce thermal motion artifacts .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.